Periodic acid
Description
Forms and Isomers of Periodic Acid in Solution and Solid State
This compound is known to exist in two principal forms: orthothis compound (H₅IO₆) and metathis compound (HIO₄). sciencemadness.orgwikipedia.orglibretexts.orggeeksforgeeks.org These forms are not isomers in the typical sense of having the same atomic composition but different arrangements; rather, they are different hydrates of the same high-oxidation-state iodine core.
In the solid state, both forms are colorless, crystalline solids. sciencemadness.org Orthothis compound can be dehydrated to yield metathis compound by heating it to 100 °C under reduced pressure. sciencemadness.orgwikipedia.org The equilibrium between these two forms is represented by the equation:
H₅IO₆ ⇌ HIO₄ + 2H₂O sciencemadness.org
Further heating to approximately 150 °C does not produce the expected anhydride, diiodine heptoxide (I₂O₇), but instead results in decomposition to iodine pentoxide (I₂O₅) and oxygen. sciencemadness.orgwikipedia.orglibretexts.org
Orthothis compound (H₅IO₆) , also known as parathis compound, forms monoclinic crystals. wikipedia.orglibretexts.org Its structure consists of slightly distorted IO₆ octahedra that are interconnected through bridging hydrogen atoms. wikipedia.orglibretexts.org Five of the iodine-oxygen bond distances are within the range of 1.87–1.91 Å, while one is shorter at 1.78 Å. wikipedia.org
Metathis compound (HIO₄) also features IO₆ octahedra in its crystal structure. wikipedia.orglibretexts.org However, in this form, the octahedra are linked by sharing cis-edges with bridging oxygen atoms, which creates one-dimensional, infinite chains. wikipedia.orglibretexts.org
In aqueous solution, an equilibrium exists between the two forms. wikipedia.org In dilute solutions, this compound is present as hydronium ions (H₃O⁺) and metaperiodate ions (IO₄⁻). chemicalbook.comgeeksforgeeks.org As the concentration increases, the equilibrium shifts toward the formation of orthothis compound (H₅IO₆). chemicalbook.comgeeksforgeeks.org Orthothis compound is a weak polyprotic acid with multiple acid dissociation constants (pKa) in aqueous solution, though the pKa for metathis compound has not been determined. libretexts.org
Interactive Data Table: Properties of this compound Forms
| Property | Orthothis compound | Metathis compound |
| Chemical Formula | H₅IO₆ | HIO₄ |
| Molar Mass | 227.94 g/mol nist.gov | 191.91 g/mol geeksforgeeks.org |
| Appearance | Colorless crystals sciencemadness.orgwikipedia.org | Colorless crystals sciencemadness.orgwikipedia.org |
| Melting Point | 122-130 °C americanelements.com | 128.5 °C extramarks.comgeeksforgeeks.org |
| Crystal Structure | Monoclinic, with IO₆ octahedra linked by bridging hydrogens wikipedia.orglibretexts.org | IO₆ octahedra connected via cis-edge-sharing into chains wikipedia.orglibretexts.org |
| Solubility | Soluble in water and alcohol chemicalbook.comgeeksforgeeks.org | Soluble in water and alcohol extramarks.comgeeksforgeeks.org |
| CAS Number | 10450-60-9 wikipedia.orgnih.gov | 13444-71-8 wikipedia.orgnih.gov |
Historical Development of this compound Chemistry
The discovery of this compound is credited to the chemists Heinrich Gustav Magnus and C. F. Ammermüller in 1833. wikipedia.orglibretexts.orggeeksforgeeks.orgbyjus.com Their work marked the first identification of iodine in its highest oxidation state of +7. collegedunia.comextramarks.com This discovery expanded the known chemistry of halogens and introduced a new class of powerful oxidizing agents. The naming convention, "per-iodic acid," was established to denote an oxoacid of iodine with a higher oxygen content than the more common iodic acid (HIO₃), following the nomenclature system for other halogen oxoacids like perchloric acid. collegedunia.com Subsequent research throughout the 19th and 20th centuries focused on elucidating the distinct forms of the acid (ortho- and meta-), their structures, and their unique chemical reactivity, particularly the Malaprade reaction (the cleavage of vicinal diols), which became a fundamental tool in carbohydrate chemistry. sciencemadness.orgwikipedia.org
Properties
IUPAC Name |
periodic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIWWQKSHDUIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO4 | |
| Record name | periodic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Periodic_acid | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10450-60-9 (Parent) | |
| Record name | Metaperiodic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444718 | |
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DSSTOX Substance ID |
DTXSID701015530 | |
| Record name | Metaperiodic acid | |
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Molecular Weight |
191.910 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
| Record name | Metaperiodic acid | |
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CAS No. |
13444-71-8 | |
| Record name | Periodic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Metaperiodic acid | |
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| Record name | Periodic acid (HIO4) | |
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| Record name | Metaperiodic acid | |
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| Record name | Periodic acid | |
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| Record name | METAPERIODIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4B1481B2J | |
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Advanced Reaction Mechanisms and Kinetics of Periodic Acid Oxidations
Malaprade Reaction: Vicinal Diol Cleavage Mechanisms
The Malaprade reaction, first described by Léon Malaprade in 1928, is a cornerstone transformation involving the oxidative cleavage of vicinal diols (1,2-diols) by periodic acid or its salts, such as sodium periodate (B1199274) (NaIO₄). This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two carbonyl compounds (aldehydes or ketones) doubtnut.comvedantu.compearson.comwikipedia.orgucalgary.camasterorganicchemistry.comyoutube.comresearchgate.netcdnsciencepub.com. The reaction is selective for vicinal diols, making it a valuable tool for structural elucidation and synthesis ucalgary.ca.
Formation and Decomposition Pathways of Cyclic Periodate Esters
A central feature of the Malaprade reaction mechanism is the formation of a cyclic periodate ester intermediate. This ester is formed when the iodine atom of this compound coordinates with the oxygen atoms of the two vicinal hydroxyl groups of the diol doubtnut.comucalgary.caresearchgate.netrsc.orgrsc.org. This coordination step is often reversible researchgate.netrsc.org. Following the formation of this cyclic ester, the C-C bond between the formerly hydroxylated carbons undergoes cleavage, leading to the generation of two carbonyl groups and the reduction of iodine, typically to iodic acid (HIO₃) or related species doubtnut.compearson.comucalgary.camasterorganicchemistry.comyoutube.comresearchgate.netrsc.orgrsc.org.
While the cyclic diester intermediate is widely accepted, alternative mechanistic pathways have been proposed. These include routes proceeding through acyclic intermediate complexes, which may become significant when the geometry of the diol hinders the formation of a cyclic structure or under specific pH conditions researchgate.netrsc.org. For instance, in the oxidation of pinacol (B44631) and propane-1,2-diol, a mechanism involving a periodate monoester, followed by ring-closure to a cyclic ester, and then decomposition of a monoanion of the cyclic ester has been suggested as a common pathway for 1,2-diol oxidations by periodate rsc.org.
Elucidation of Reaction Intermediates
The primary intermediate identified in the Malaprade reaction is the cyclic periodate ester, a transient species formed by the reaction between the diol and this compound doubtnut.comucalgary.caresearchgate.netcdnsciencepub.comrsc.orgrsc.orgsurrey.ac.uk. Beyond this, advanced computational studies, particularly using Density Functional Theory (DFT), have proposed more detailed intermediate structures. These include a seven-membered quasi-ring intermediate, stabilized by an intramolecular hydrogen bond, and a five-membered ring cyclic ester intermediate rsc.orgrsc.orgrsc.orgresearchgate.net. Spectroscopic investigations have also provided evidence for the existence of intermediates during the reaction process researchgate.netrsc.org. For specific substrates like pinacol, kinetic data suggests the formation of intermediates in significant concentrations rsc.org.
Kinetic Investigations and pH Dependence of Oxidation Rates
The kinetics of the Malaprade reaction are sensitive to various factors, most notably the pH of the reaction medium cdnsciencepub.comrsc.orgrsc.orgsurrey.ac.ukresearchgate.netacs.org. Studies on cyclohexane (B81311) diols, tartaric acids, and mandelic acid have highlighted complex pH dependencies surrey.ac.uk. For example, the oxidation of pinacol has been studied across a wide pH range (0-13), revealing second-order kinetics generally, but exhibiting characteristics of consecutive first-order reactions at specific conditions (0°C and pH > 11), indicative of intermediate accumulation rsc.org.
The pH influences the speciation of periodate in solution; below pH 7, the periodate ion (IO₄⁻) is dominant, while in more acidic conditions, protonated forms like HIO₄ are expected to be the active oxidants rsc.orgacs.org. The rate of formation and decomposition of the cyclic ester intermediate can also be comparable, leading to complex kinetic profiles, as observed in the oxidation of 2-methylbutane-2:3-diol at pH 4.5 researchgate.net. Experimental activation energy values for the oxidation of ethylene (B1197577) glycol by this compound have been reported in the range of 98–167 kJ mol⁻¹, with DFT calculations supporting these findings and predicting barriers between 107–134 kJ mol⁻¹ rsc.org.
General Acid-Base Catalysis in Periodate Oxidations
Acid and base catalysis plays a significant role in the Malaprade reaction, particularly in the formation and decomposition of the cyclic periodate ester cdnsciencepub.comsurrey.ac.uk. The formation of the cyclic ester intermediate is often observed to be base-catalyzed surrey.ac.uk. For instance, studies on cis-diols have shown catalysis by pivalate (B1233124) and phosphate (B84403) ions, allowing for the determination of catalytic constants surrey.ac.uk. Similarly, ammonia (B1221849) and acetate (B1210297) ions have been shown to catalyze the formation of the ester from trans-diols surrey.ac.uk.
In the oxidation of amino acids like proline, general base catalysis has been attributed to the acceleration of the cyclization step of an open-chain amino acid-periodate intermediate cdnsciencepub.com. The observed pH dependence of reaction rates in such systems can be explained by the interplay between different protonation states of the amino acid and the reactive species of periodate cdnsciencepub.com.
Density Functional Theory (DFT) Computations of Malaprade Reaction Landscapes
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanistic pathways of the Malaprade reaction rsc.orgrsc.orgrsc.orgresearchgate.net. DFT studies on model systems, such as the oxidation of ethylene glycol by this compound, have explored multiple mechanistic routes, identifying the most energetically favorable pathways rsc.orgrsc.orgrsc.orgresearchgate.net. These computations often reveal a multi-step process involving the formation of transient intermediates, including a quasi-cyclic structure and a cyclic ester, before the final C-C bond cleavage and product formation rsc.orgrsc.orgrsc.orgresearchgate.net.
These theoretical investigations provide detailed molecular insights into the reaction rate, transition states, and atomic rearrangements. For example, DFT calculations have yielded activation energy barriers for the oxidation of ethylene glycol that align well with experimental data, refining our understanding of the reaction's energetics rsc.org. Various DFT functionals and basis sets have been employed to achieve accurate predictions of these reaction landscapes rsc.org.
Oxidative Transformations of Polycyclic Aromatic Hydrocarbons with this compound
This compound demonstrates a unique reactivity profile towards certain polycyclic aromatic hydrocarbons (PAHs), differing significantly from its behavior with simple vicinal diols nih.govnih.govoclc.orgrsc.org. When employed in aprotic solvents containing a small proportion of water, this compound can induce distinct transformations in PAHs, often showing a dual character in its response nih.govnih.govoclc.orgrsc.org.
One pathway involves the generation of radical intermediates, leading to coupling reactions. For instance, pyrene (B120774) can be converted into 1,1′-bipyrene, and fluorene (B118485) into 1,2-bis(2,2′-biphenylylene)ethylene through such radical pathways nih.govnih.govoclc.orgrsc.org. These coupling reactions typically require mild warming (around 40-50 °C) and are confirmed by the detection of radical species via electron-spin resonance (ESR) spectroscopy nih.govoclc.orgrsc.org.
Conversely, this compound can also mediate a two-equivalent oxidation mechanism that bypasses radical intermediates, converting PAHs such as acenaphthene, anthracene, naphthacene, and phenanthrene (B1679779) into their corresponding quinones nih.govnih.govoclc.orgrsc.org. These quinone-forming oxidations generally necessitate higher temperatures, often starting between 95-130 °C, followed by a reduction in temperature to control the reaction rate nih.gov. Notably, sodium metaperiodate is generally ineffective in promoting these transformations, highlighting the specific role of this compound itself nih.govnih.govoclc.org. This compound can also oxidize methine groups at activated double bonds or activated methylene (B1212753) groups within PAH structures oclc.org.
Furthermore, the physical state and reaction conditions can dramatically influence the outcome of this compound's interaction with PAHs. Mechanochemical treatments, for example, have shown that solvent-free grinding of this compound with PAHs can lead to quinone products, whereas solution-based reactions may favor C-H iodination, suggesting that the aggregation state of this compound dictates its reactivity researchgate.net.
Table 1: Selected Activation Energies for Ethylene Glycol Oxidation by this compound
| DFT Method | Activation Energy (kJ mol⁻¹) | Reference |
| B3PW91 | 107 - 134 | rsc.org |
| CAM-B3LYP | 107 - 134 | rsc.org |
| BMK | 107 - 134 | rsc.org |
| ωB97XD | 107 - 134 | rsc.org |
Note: These values represent a range computed by different DFT levels for the rate-limiting step.
Table 2: Oxidative Transformations of Polycyclic Aromatic Hydrocarbons (PAHs) with this compound
| PAH | Product Type | Reaction Conditions (Typical) | Mechanism Type | Reference |
| Pyrene | 1,1′-Bipyrene | Mild warming (40-50 °C), aprotic solvent + water | Radical Coupling | nih.govrsc.org |
| Fluorene | 1,2-bis(2,2′-biphenylylene)ethylene | Higher temperature, aprotic solvent + water | Radical Coupling | nih.gov |
| Naphthacene | Naphthacene-quinone | 95-130 °C (then 60-80 °C), DMF + water | Two-equivalent Ox. | nih.govrsc.org |
| Anthracene | Anthraquinone | 95-130 °C (then 60-80 °C), DMF + water | Two-equivalent Ox. | nih.govrsc.org |
| Naphthalene | 1,4-Naphthoquinone | 110 °C (then 70 °C), acetic acid + water | Two-equivalent Ox. | nih.govrsc.org |
| Phenanthrene | Phenanthrenequinone | 95 °C (then 30 °C), dioxane + water | Two-equivalent Ox. | nih.govrsc.org |
| Benz[a]anthracene | Benz[a]anthracene-7,12-dione | 95-130 °C (then 60-80 °C), DMF + water | Two-equivalent Ox. | nih.gov |
Ox. = Oxidation; DMF = N,N-dimethylformamide.
List of Compound Names Mentioned:
this compound (HIO₄, H₅IO₆)
Vicinal diols (1,2-diols)
Cyclic periodate esters
Carbonyl compounds (aldehydes, ketones)
Polycyclic Aromatic Hydrocarbons (PAHs)
Pyrene
1,1′-Bipyrene
Fluorene
1,2-bis(2,2′-biphenylylene)ethylene
Acenaphthene
Anthracene
Anthrone
Benz[a]anthracene
Naphthacene
Naphthalene
Phenanthrene
Quinones
Malonic acid
Ethylene glycol
Pinacol
Propane-1,2-diol
Tartaric acids
Mandelic acid
Cyclohexane diols
Formic acid
Iodic acid (HIO₃)
Periodate ion (IO₄⁻)
Sodium metaperiodate (NaIO₄)
Sodium orthoperiodate (Na₂H₃IO₆, Na₅IO₆)
Lead(IV) acetate
Osmium tetraoxide
Ruthenium tetraoxide
Chromic acid
Hydrogen peroxide (H₂O₂)
Water (H₂O)
Acetonitrile (CH₃CN)
N,N-dimethylformamide (DMF)
Glacial acetic acid
Dioxane
Heptane
Chloroform
Carbon tetrachloride
Paraffinic hydrocarbons
Halogenated hydrocarbons
Lithium bromide (LiBr)
Sodium bromide (NaBr)
Sodium iodide (NaI)
Lithium chloride (LiCl)
Potassium iodide (KI)
MnP-POM catalyst
Ru(salophen)Cl
Chitosan
Manganese porphyrin (MnTEPyP)
Proline
Δ¹-pyrroline
Applications of Periodic Acid in Advanced Organic Synthesis Research
Structural Elucidation Methodologies for Complex Carbohydrates and Glycoconjugates
The precise structural determination of complex carbohydrates and glycoconjugates is crucial for understanding their biological roles. Periodic acid plays a pivotal role in these analyses due to its selective oxidative cleavage of vicinal diols, a common feature in these molecules wikipedia.orglibretexts.orgntnu.nomsu.edunih.govextramarks.comresearchgate.netcreative-proteomics.comchalmers.se.
This compound oxidation, often referred to as the Malaprade reaction, has been a foundational technique for deciphering the structures of various polysaccharides ntnu.nomsu.educreative-proteomics.comchalmers.seresearchgate.netnih.gov. By cleaving vicinal diol linkages within the polysaccharide backbone, this compound can open cyclic sugar units, yielding dialdehydes ntnu.noresearchgate.netchalmers.seacs.orgmdpi.com. This cleavage provides critical information about the arrangement of monosaccharide units and the presence and location of branching points ntnu.noresearchgate.netnih.gov. For instance, the reaction has been instrumental in interpreting the fundamental structures of polysaccharides such as cellulose, starch, glycogen (B147801), and xylan (B1165943) ntnu.no. The stoichiometry of the reaction, i.e., the amount of periodate (B1199274) consumed, can also be quantified to provide insights into the degree of branching and the extent of oxidation ntnu.nonih.govcdnsciencepub.com.
Table 1: Periodate Oxidation in Polysaccharide Structure Analysis
| Polysaccharide Type | Key Structural Feature Analyzed | Reaction Outcome | Information Gained | References |
| Cellulose | Vicinal diols (C2-C3 bond) | Cleavage to dialdehyde | Backbone structure, degree of oxidation | ntnu.noresearchgate.netchalmers.seacs.orgmdpi.com |
| Starch | Vicinal diols | Cleavage | Monosaccharide linkage, branching | ntnu.no |
| Glycogen | Vicinal diols | Cleavage | Monosaccharide linkage, branching | ntnu.no |
| Xylan | Vicinal diols | Cleavage | Backbone structure | ntnu.nochalmers.se |
| Chitosan | Vicinal diols | Cleavage | Chain flexibility, solubility | ntnu.no |
In glycoproteins, the glycan (sugar) moieties are critical for protein function, cell recognition, and signaling nih.govthermofisher.comcreative-biolabs.comsigmaaldrich.comcreative-biolabs.com. This compound oxidation is extensively used to modify these glycans, making them amenable to detection and further structural analysis nih.govthermofisher.comcreative-biolabs.comsigmaaldrich.comcreative-biolabs.com. The oxidation of vicinal hydroxyl groups, particularly on sialic acid residues, converts them into reactive aldehyde or ketone groups thermofisher.comcreative-biolabs.comsigmaaldrich.comcreative-biolabs.com. These newly formed carbonyl groups can then be reacted with labeling molecules (e.g., biotin (B1667282), fluorescent dyes) or cross-linkers, facilitating sensitive detection and quantification of glycoproteins, often employed in techniques like the this compound-Schiff (PAS) staining nih.govthermofisher.comcreative-biolabs.comsigmaaldrich.comcreative-biolabs.comamericanelements.com. This method is invaluable for identifying glycosylated proteins in biological samples and for studying glycosylation patterns thermofisher.comsigmaaldrich.com.
This compound's specificity for vicinal diols makes it particularly useful for selectively modifying nucleic acids, especially RNA wikipedia.orglibretexts.orgextramarks.comatamanchemicals.com. The ribose sugar in RNA contains vicinal diols at the 2' and 3' positions, which are susceptible to oxidative cleavage by periodate wikipedia.orglibretexts.orgextramarks.comatamanchemicals.com. In contrast, the deoxyribose in DNA lacks these vicinal diols, rendering it resistant to this reaction wikipedia.orglibretexts.orgextramarks.comatamanchemicals.com. This differential reactivity allows for the selective labeling or derivatization of RNA, often targeting the 3'-termini wikipedia.orglibretexts.orgextramarks.comatamanchemicals.com. The resulting aldehyde groups can then be used for conjugation with various probes or for further chemical modifications, aiding in the analysis and manipulation of RNA molecules.
The Malaprade reaction is highly effective for analyzing O-substituted saccharide derivatives because ether linkages, commonly found in O-substituted sugars, are generally unreactive towards this compound msu.edu50webs.com. This selectivity allows for the precise cleavage of the carbohydrate backbone at vicinal diol positions, while leaving O-ether or O-acyl groups intact msu.edu50webs.com. This capability is crucial for determining the structure of modified sugars and for identifying the positions of O-substitution within saccharide chains msu.edu50webs.com.
Synthesis of Diverse Organic Molecules Utilizing this compound
Beyond structural elucidation, this compound is a key reagent in the synthesis of various organic compounds, most notably aldehydes and ketones from diols.
The hallmark reaction of this compound is the oxidative cleavage of vicinal diols (1,2-diols) to yield two carbonyl compounds, either aldehydes or ketones, depending on the substitution pattern of the original diol wikipedia.orglibretexts.orgpearson.comwikipedia.orgchemimpex.comucalgary.cavedantu.comyoutube.comdoubtnut.com. This transformation, known as the Malaprade reaction, proceeds via the formation of a cyclic periodate ester intermediate, which then decomposes, cleaving the carbon-carbon bond between the hydroxyl-bearing carbons wikipedia.orglibretexts.orgpearson.comwikipedia.orgresearchgate.netucalgary.cavedantu.comyoutube.comdoubtnut.comamazon.com. This reaction is highly selective for vicinal diols and is a cornerstone for synthesizing carbonyl compounds in organic chemistry wikipedia.orglibretexts.orgpearson.comwikipedia.orgchemimpex.comucalgary.cavedantu.comyoutube.comdoubtnut.com.
Analytical Chemistry Research Applications of Periodic Acid
Quantitative and Qualitative Analytical Methodologies
The specific reactivity of periodic acid with certain functional groups has led to the development of robust methods for the analysis of various organic compounds.
This compound is a cornerstone reagent for the qualitative and quantitative analysis of carbohydrates. The most prominent method is the this compound-Schiff (PAS) stain, widely used in histochemistry to detect polysaccharides like glycogen (B147801), as well as glycoproteins, glycolipids, and mucins within tissue samples. honeywell.comresearchgate.netnih.gov
The underlying principle of the PAS reaction involves the oxidation of vicinal diols present in the sugar moieties of carbohydrates by this compound. researchgate.netresearchgate.net This oxidation cleaves the carbon-carbon bond between the adjacent hydroxyl groups, resulting in the formation of two aldehyde groups. researchgate.net These newly formed aldehydes then react with Schiff reagent, a colorless solution, to produce a distinctive magenta or purple-colored complex. researchgate.netresearchgate.net The intensity of the color is proportional to the concentration of carbohydrate material in the sample, allowing for semi-quantitative or quantitative assessment. researchgate.netacs.org
For quantitative analysis, the PAS reaction has been adapted for use in microtiter plate colorimetric assays. acs.orgthermofisher.com This format allows for the high-throughput screening and quantification of carbohydrates and glycoconjugates in various samples. acs.orgthermofisher.com The assay has been optimized by examining factors such as the concentration of this compound, oxidation time, and volume of Schiff's reagent to ensure linearity and sensitivity for a range of mono- and disaccharides. acs.orgthermofisher.com While some simple sugars like mannose and glucose may be PAS-negative in certain conditions, polysaccharides like glycogen are highly reactive. avantorsciences.com
The PAS staining technique is not only used for detecting glycogen in liver and muscle tissues but also for identifying carbohydrate-rich structures in fungal cell walls and basement membranes. honeywell.comsigmaaldrich.com
This compound's ability to selectively oxidize compounds with adjacent hydroxyl groups extends to the analysis of polyols, such as glycerol (B35011). The oxidation of glycerol by this compound is a quantitative reaction that breaks the carbon chain, yielding two molecules of formaldehyde (B43269) from the terminal carbons and one molecule of formic acid from the central carbon. scielo.br This reaction forms the basis for several analytical methods to determine glycerol content.
One common approach involves the colorimetric determination of the formaldehyde produced. researchgate.netoup.com For instance, in the analysis of glycerol in fermentation solutions, a rapid method involves a five-minute oxidation with this compound, followed by the determination of formaldehyde using a color reaction with chromotropic acid. nih.gov Another method involves a titrimetric approach where the formic acid produced from the glycerol oxidation is titrated. zimmerpeacocktech.com The quantitative nature of this oxidation allows for the accurate determination of glycerol in various matrices, including soaps and biological samples. researchgate.netzimmerpeacocktech.com
This compound also reacts with all alpha-amino acids, albeit at different rates. nih.gov The rate of oxidation is generally faster at alkaline pH. nih.gov Certain amino acids, particularly those with hydroxyl or sulfur-containing side chains, are rapidly and extensively oxidized. These include serine, threonine, cysteine, cystine, and methionine. nih.gov The reaction with serine, for example, is swift and quantitative, producing ammonia (B1221849), glyoxylic acid, and formaldehyde, which can be isolated and measured. acs.org This selective reactivity allows for the potential quantitative analysis of specific amino acids in protein hydrolysates. acs.org However, other amino acids like glycine (B1666218) and alanine (B10760859) react much more slowly. acs.org
The concentration of this compound itself can be determined through various analytical methods, which is often necessary when it is used as a reagent in excess.
Titrimetric Methods: A common and straightforward method is iodometric titration. uob.edu.ly In this procedure, this compound is reacted with an excess of potassium iodide in an acidic solution. This reaction liberates iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275). uob.edu.ly The amount of thiosulfate consumed is directly proportional to the initial concentration of this compound.
Spectrophotometric Methods: Several spectrophotometric methods have been developed for the determination of periodate (B1199274). These methods are often rapid, simple, and sensitive. One approach is based on the bleaching effect of the iodine liberated from the reaction of periodate with iodide on a colored dye, such as azure B or methylene (B1212753) green. researchgate.netzimmerpeacocktech.com The decrease in absorbance of the dye at its characteristic wavelength is proportional to the periodate concentration. researchgate.netzimmerpeacocktech.com Another kinetic spectrophotometric method involves the reduction of periodate by p-bromoaniline, where the change in absorbance is monitored over time. acs.org
Electrochemical Methods: Electrochemical techniques offer another avenue for periodate determination. Ion-selective electrodes (ISEs) have been developed for the potentiometric determination of periodate. nih.gov For instance, an electrode using a 2,3,5-Triphenyl-2H-tetrazolium chloride-periodate ion-pair as the sensor has been shown to be effective. nih.gov Additionally, amperometric methods using modified electrodes, such as a glassy carbon electrode modified with nano-scale islands of ruthenium oxide, have been employed for the sensitive detection of periodate through its electrocatalytic reduction. researchgate.net
The table below summarizes some of the analytical methods for determining this compound.
| Method Type | Principle | Detection/Measurement | Application |
| Titrimetric | Iodometric titration | Titration with sodium thiosulfate | Assay of this compound purity uob.edu.ly |
| Spectrophotometric | Bleaching of a dye (e.g., azure B) by liberated iodine | Decrease in absorbance at a specific wavelength | Determination of periodate in water samples researchgate.net |
| Spectrophotometric | Reaction with methylene green and iodide | Decrease in absorbance at 613 nm | Determination of periodate in water and indirect analysis of glycerol zimmerpeacocktech.com |
| Electrochemical | Ion-Selective Electrode (ISE) | Potentiometric measurement | Determination of periodate in water and juice samples nih.gov |
| Electrochemical | Amperometry with a modified electrode | Measurement of reduction current | Sensitive detection of periodate researchgate.net |
Integration with Spectroscopic and Chromatographic Techniques for Chemical Analysis
This compound is frequently used in conjunction with modern instrumental techniques to enhance selectivity and sensitivity in chemical analysis.
Integration with Spectroscopic Techniques: Spectrophotometry is the most common spectroscopic technique coupled with this compound reactions. As mentioned previously, the PAS reaction for carbohydrates and the analysis of glycerol through the formation of colored products are prime examples. avantorsciences.comnih.gov The absorbance of the resulting colored species is measured using a spectrophotometer to quantify the analyte. nih.gov Infrared spectroscopy has also been employed to study the mechanism of the PAS reaction by analyzing the reaction products of Schiff's reagent with aldehydes formed from periodate-oxidized glycogen. Furthermore, spectrophotometric assays for enzymes like epoxide hydrolase have been developed, where the product of the enzymatic reaction is a diol, which is then oxidized by periodate to generate a product detectable by UV spectrophotometry.
Integration with Chromatographic Techniques: this compound is a valuable reagent in liquid chromatography, often used in post-column derivatization to enable the detection of otherwise non-detectable analytes. For example, in the high-performance liquid chromatography (HPLC) analysis of urinary 3-methoxy-4-hydroxymandelic acid (vanillylmandelic acid), the column effluent is mixed with periodate. The periodate oxidizes the analyte to a product that absorbs strongly at 360 nm, allowing for specific and sensitive detection. nih.gov A similar principle is used in an HPLC-based method for determining sialic acid, where a periodate-coupled thiobarbituric acid reaction is employed.
Recently, HPLC itself has been used as a novel method for the analysis of periodate. A method utilizing a photodiode array (PDA) detector allows for the simultaneous quantification of iodide, iodate, and periodate, which is particularly useful for monitoring electrochemical synthesis processes. nih.gov
The combination of this compound's selective oxidation with the separation power of chromatography and the detection capabilities of spectroscopy provides robust and powerful analytical tools for a wide range of applications.
Periodic Acid in Advanced Biochemical and Histochemical Research
Periodic Acid-Schiff (PAS) Staining for Cellular and Tissue Component Characterization
The this compound-Schiff (PAS) staining method is a cornerstone histochemical technique used to detect polysaccharides, such as glycogen (B147801), and other carbohydrate-rich macromolecules like glycoproteins and glycolipids within tissue samples. tandfonline.comsci-hub.se The fundamental principle of PAS staining lies in the selective oxidation of vicinal diols in sugar residues by this compound. This oxidation breaks the carbon-carbon bonds, converting the hydroxyl groups into aldehyde groups. nih.govacs.org These newly formed aldehydes then react with the colorless Schiff reagent, resulting in the formation of a stable, magenta-colored compound at the site of the reaction. sci-hub.senih.gov A counterstain, such as hematoxylin (B73222), is often used to visualize cell nuclei. nih.gov
Localization and Detection of Polysaccharides and Glycoproteins in Biological Tissues
PAS staining is extensively employed for the localization and detection of various polysaccharides and glycoproteins in a wide array of biological tissues. tandfonline.comsci-hub.se It is particularly effective in identifying glycogen deposits in tissues like the liver and skeletal muscles, which is valuable in the diagnosis of glycogen storage diseases. sci-hub.senih.gov The technique also highlights neutral mucins secreted by various epithelial cells, such as those in the gastrointestinal and respiratory tracts. nih.govnih.gov Furthermore, PAS staining is instrumental in visualizing the glycocalyx, a carbohydrate-rich layer on the outer surface of cells, and components of the extracellular matrix. tandfonline.com
Identification of Basement Membranes and Fungal Structures in Histopathology
In histopathology, PAS staining is a critical tool for the visualization of basement membranes, which are thin, specialized extracellular matrices that provide structural support to overlying cells. sci-hub.senih.gov The high content of glycoproteins in basement membranes makes them strongly PAS-positive, appearing as a distinct magenta line. researchgate.net This is particularly important in the assessment of renal biopsies, where the thickness of the glomerular basement membrane can be an indicator of kidney disease. sci-hub.seacs.org
Additionally, the cell walls of fungi are rich in polysaccharides, making them readily detectable by PAS staining. sci-hub.sesigmaaldrich.com This application is vital for the diagnosis of fungal infections in tissue samples, as the fungal elements, such as hyphae and yeast forms, stain a bright magenta, contrasting sharply with the surrounding tissue. sigmaaldrich.comdairy-journal.org The PAS stain has been shown to be a sensitive method for the diagnosis of onychomycosis, a fungal infection of the nails. sigmaaldrich.com
Development of Rapid and Optimized PAS Staining Protocols
Traditional PAS staining protocols can be time-consuming. researchgate.net To address this, researchers have developed rapid and optimized procedures. Microwave-assisted techniques have been shown to accelerate the staining process significantly, reducing the time required from hours to under 10 minutes without compromising sensitivity. researchgate.net For intraoperative consultations where rapid diagnosis is crucial, ultra-rapid PAS protocols have been developed for frozen sections, allowing for the reliable identification of fungal organisms in a timeframe comparable to standard hematoxylin and eosin (B541160) (H&E) staining. nih.govyoutube.comsigmaaldrich.com These rapid methods often involve shorter incubation times in this compound and Schiff reagent. nih.govyoutube.com For instance, one of the fastest staining processes involved two minutes of this compound and Schiff reagent exposure. nih.govyoutube.com
Applications in Biomolecular Characterization
Beyond its use in traditional histochemical staining, this compound is a valuable tool in the detailed biochemical analysis of glycoproteins and cell surface glycoconjugates. Its ability to selectively generate aldehydes on sugar moieties enables a range of downstream analytical techniques.
Analysis of Protein Glycosylation Sites
The analysis of protein glycosylation, a critical post-translational modification, is facilitated by the use of this compound. frontiersin.org this compound oxidation can be coupled with various analytical methods to map glycosylation sites and characterize the attached glycans.
One common approach involves the separation of glycoproteins by polyacrylamide gel electrophoresis (PAGE), followed by transfer to a polyvinylidene difluoride (PVDF) membrane. nih.govdairy-journal.org On the membrane, the carbohydrate portions of the glycoproteins are oxidized with this compound, and the resulting aldehydes can be detected with Schiff's reagent or other aldehyde-reactive probes. nih.govdairy-journal.org This method enhances the sensitivity of glycoprotein (B1211001) detection compared to in-gel staining. dairy-journal.org
For more detailed analysis, this compound oxidation is integrated with mass spectrometry (MS). nih.govmdpi.com In this workflow, glycoproteins or glycopeptides are oxidized, and the generated aldehydes can be tagged with specific reagents. This selective labeling allows for the enrichment and subsequent identification of glycopeptides by MS, aiding in the precise mapping of glycosylation sites. nih.gov However, it is important to be aware of potential side reactions, such as the iodination of tyrosine residues, which can occur during periodate (B1199274) oxidation and complicate MS data interpretation. acs.org
Research on Cell Surface Glycoconjugates
The study of cell surface glycoconjugates, which play pivotal roles in cell-cell recognition, signaling, and pathogen interactions, has been significantly advanced by chemical biology tools that utilize this compound. rsc.orgnih.gov Mild periodate oxidation can be used to selectively generate aldehydes on sialic acid residues on the surface of living cells without compromising cell viability. researchgate.net
These cell-surface aldehydes serve as chemical handles for the covalent attachment of various probes, such as biotin (B1667282) or fluorescent dyes, through reactions like aniline-catalyzed oxime ligation. researchgate.net This "bio-orthogonal" labeling strategy allows for the visualization, tracking, and isolation of specific glycoconjugates on live cells, providing valuable insights into their dynamic biological functions. nih.gov This approach has been instrumental in discovering bacterial glycans and understanding their biosynthesis. nih.gov
Theoretical and Computational Chemistry Studies Involving Periodic Acid
Quantum Chemical Investigations of Periodic Acid Reactivity and Properties
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the intrinsic reactivity and properties of this compound. These studies focus on its electronic structure, molecular geometry, and vibrational characteristics. For instance, research has explored the mechanism of the Malaprade oxidative carbon-carbon bond cleavage reaction involving this compound and α-glycols. DFT methods, such as B3PW91, CAM-B3LYP, BMK, and ωB97XD, coupled with basis sets like 6-311+G(2d,p), have been used to optimize molecular geometries of intermediates and transition states rsc.orgrsc.orgnih.govrsc.org. These investigations provide detailed insights into the electronic distribution and bonding within this compound and its reaction complexes, contributing to a deeper understanding of its chemical behavior frontiersin.orgmdpi.comresearchgate.net.
Computational Modeling of this compound Interactions with Diverse Chemical Systems
Computational modeling plays a crucial role in understanding how this compound interacts with other chemical entities, including solvent molecules, surfaces, and other reactants. Studies have employed methods like molecular dynamics (MD) and DFT to simulate these interactions. For example, while not directly involving this compound, similar computational approaches are used to model interactions of molecules with periodic surfaces acs.orgbeilstein-journals.orguni-mainz.deacs.orgaip.org. These methods allow for the investigation of adsorption energies, binding affinities, and the influence of the environment on the properties of the interacting species. Such modeling is essential for predicting how this compound might behave in complex chemical environments or when adsorbed onto various materials.
Prediction of Reaction Pathways and Energetics in this compound Chemistry
A significant area of computational research focuses on predicting reaction pathways and their associated energetics for reactions involving this compound. DFT calculations are extensively used to map out minimum energy pathways (MEPs), identify transition states, and determine activation energy barriers rsc.orgrsc.orgnih.govchemrxiv.orgfaccts.deresearchgate.netfaccts.de. For the Malaprade reaction, DFT computations have elucidated multiple potential reaction mechanisms, comparing them from thermodynamic and kinetic viewpoints rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net. These studies have reported activation energy barriers for rate-limiting steps, with computed values often falling within a range that agrees well with experimentally derived values. For example, one study found rate-limiting transition state energies between 123–132 kJ mol⁻¹ using various DFT methods, which aligns with experimental data ranging from 97.5–167.4 kJ mol⁻¹ rsc.orgrsc.org. The prediction of these energetic parameters is vital for understanding reaction kinetics and guiding experimental efforts.
Q & A
Q. What distinguishes periodic acid (HIO₄) from other iodine oxyacids in oxidation reactions?
this compound exists in two forms: meta-periodic acid (HIO₄) and para-periodic acid (H₅IO₆). Its +7 oxidation state enables selective cleavage of 1,2-diols and α-hydroxy ketones, unlike iodic acid (HIO₃, +5 oxidation state), which lacks sufficient oxidative power for such reactions. Meta-periodic acid is preferred in aqueous solutions due to its solubility, while para-periodic acid is used in concentrated acidic conditions for stronger oxidation .
Q. What experimental controls are critical for studying this compound-mediated oxidations?
Include:
- Blank controls : Reactions without substrate to assess background oxidation.
- pH buffers : Maintain reaction specificity (e.g., acetate buffer at pH 4.5–5.5).
- Kinetic sampling : Timed aliquots analyzed via HPLC or TLC to monitor progress.
- Replicates : Three technical replicates to ensure statistical validity .
Q. How can researchers verify the purity of this compound solutions before use?
Perform iodometric titration with sodium thiosulfate and starch indicator. UV-Vis spectroscopy at 290 nm (λmax for HIO₄) provides additional validation. Document molarity uncertainties (±0.005 M) and pH variations (±0.1 units) .
Advanced Research Questions
Q. How can Central Composite Design (CCD) optimize reaction conditions for this compound oxidations?
CCD reduces experimental runs by 40% compared to factorial designs. Steps:
- Identify variables (pH, temperature, [HIO₄]).
- Assign coded levels (-α, -1, 0, +1, +α) to each factor.
- Perform 20–30 runs to model quadratic interactions.
- Validate via ANOVA (p < 0.05, R² > 0.9). This method resolves synergies between variables, such as pH-dependent reaction rates .
Q. What analytical methods resolve contradictions between theoretical and observed yields in diol cleavage reactions?
A three-phase approach:
- Phase 1 : Verify reagent purity and reaction conditions (e.g., temperature logs).
- Phase 2 : LC-MS to identify byproducts (e.g., overoxidation to carboxylic acids).
- Phase 3 : Density Functional Theory (DFT) calculations to compare theoretical vs. actual pathways. NMR coupling constants (³JHH) confirm cleavage specificity .
Q. How can researchers quantify this compound in the presence of iodic acid (HIO₃)?
Use differential iodometric titration:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
